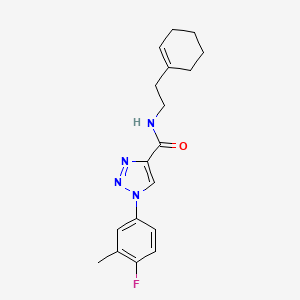

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a carboxamide group at position 4. The triazole ring is further functionalized with a 4-fluoro-3-methylphenyl group at position 1 and a cyclohexenylethyl chain via an ethyl linker. The compound’s design integrates features known to influence pharmacokinetics, such as lipophilicity (cyclohexene moiety) and electronic modulation (fluorine substituent) .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O/c1-13-11-15(7-8-16(13)19)23-12-17(21-22-23)18(24)20-10-9-14-5-3-2-4-6-14/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWHWBDTGWOYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCCC3=CCCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound characterized by the presence of a 1,2,3-triazole ring, which is known for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 335.33 g/mol. The structure features a cyclohexene moiety and a 4-fluoro-3-methylphenyl group attached to the triazole ring. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole motif exhibit significant anticancer properties. The triazole ring has been associated with the inhibition of various cancer cell lines through mechanisms such as:

- Inhibition of Enzyme Activity : Compounds with the 1,2,3-triazole structure have demonstrated the ability to inhibit enzymes involved in cancer progression, such as thymidylate synthase (TS). For example, certain synthesized triazole derivatives showed IC50 values ranging from 1.1 μM to 4.24 μM against different cancer cell lines (MCF-7, HCT-116, HepG2) .

- Cell Proliferation Inhibition : Studies have shown that various triazole-containing compounds can significantly reduce the proliferation of cancer cells. For instance, derivatives tested against H460 cells exhibited promising antitumor activity .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. The compound has been evaluated for its effectiveness against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some triazole hybrids have shown MIC values as low as 0.0063 μmol/mL against E. coli, indicating strong antimicrobial activity .

- Broad Spectrum Efficacy : Triazole compounds have been reported to possess activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development in antimicrobial therapies .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : The 1,2,3-triazole structure has been linked to inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegeneration. This inhibition may enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Several studies highlight the biological activities of triazole derivatives similar to this compound:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, in cancer treatment. Triazoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown promising results against various cancer cell lines, demonstrating significant growth inhibition percentages.

| Compound | Cell Lines Tested | Percent Growth Inhibition |

|---|---|---|

| Triazole Derivative A | SNB-19 | 86.61% |

| Triazole Derivative B | OVCAR-8 | 85.26% |

| Triazole Derivative C | NCI-H40 | 75.99% |

These findings suggest that the triazole moiety is crucial for anticancer activity, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known to exhibit activity against various pathogens, including bacteria and fungi. Research indicates that derivatives of triazoles can inhibit the growth of Mycobacterium tuberculosis and other Gram-positive bacteria. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzyme Inhibition

Cholinesterase Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Studies have demonstrated that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's disease.

| Enzyme Type | IC50 Values (µM) |

|---|---|

| Acetylcholinesterase | 27.04 - 106.75 |

| Butyrylcholinesterase | 58.01 - 277.48 |

The ability of these compounds to inhibit cholinesterases suggests their potential use in treating cognitive disorders by enhancing cholinergic transmission .

Comparison with Similar Compounds

Key Compounds from :

Compounds 46–49 in feature 1,2,3-triazole cores linked to amide groups and aryl/heteroaryl substituents, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key differences include:

- Compound 46 : Contains a cyclobutylmethoxy-phenyl group and a formyl substituent on the triazole.

- Compound 47 : Substituted with an acetyl group on the triazole.

- Compound 48 : Features an ethyl carboxylate group at position 4 of the triazole.

- Compound 49 : Includes a carboxamide group at position 4, closely resembling the target compound’s carboxamide functionality.

Table 1: Structural and Functional Comparison

Cyclohexene-Containing Analogues

lists 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (Compound d), which shares the cyclohexene moiety but lacks the triazole-carboxamide core. The cyclohexene group in both compounds likely increases lipophilicity, influencing membrane permeability. However, the dimethylamino group in Compound d may confer basicity, contrasting with the neutral carboxamide in the target compound .

Carboxamide Derivatives in Agrochemicals

describes triazole-containing carboxamides (e.g., N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide ) used as pesticides. Unlike the target compound, these derivatives incorporate sulfonyl and pyrimidinyl groups, which are critical for pesticidal activity. This highlights the versatility of triazole-carboxamide scaffolds in divergent applications .

Physicochemical and Analytical Comparisons

- Molecular Weight : The target compound’s molecular weight (~386 g/mol) is comparable to 49 (~450 g/mol), but lower than pesticidal analogs in (~500–600 g/mol).

- Analytical Data : NMR and MS data for 46–49 () indicate characteristic triazole proton signals at δ 7.8–8.2 ppm and carboxamide carbonyl stretches at ~1650–1700 cm⁻¹. The target compound’s 4-fluoro group would produce a distinct ¹⁹F NMR signal near δ -110 ppm .

Key Research Findings and Implications

Substituent Effects : Fluorine at the para position of the phenyl group may improve metabolic stability and binding affinity compared to bulkier alkoxy groups (e.g., cyclobutylmethoxy in 46–49 ) .

Scaffold Versatility : The 1,2,3-triazole-carboxamide core is adaptable to both therapeutic (GPR88 agonists) and agrochemical applications, depending on substituents .

Limitations : The absence of direct biological data for the target compound necessitates caution in extrapolating activity from structural analogs.

Data Tables

Preparation Methods

Synthesis of 1-Azido-4-fluoro-3-methylbenzene

Procedure :

4-Fluoro-3-methylbenzyl bromide (10 mmol) and sodium azide (15 mmol) react in anhydrous DMF (30 mL) under nitrogen at 25°C for 20 h. Post-reaction, extraction with ethyl acetate (3 × 50 mL), drying (Na₂SO₄), and solvent evaporation yield the azide as a pale-yellow oil (92% purity by GC-MS).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 87% |

| Boiling Point | 85–88°C (0.1 mmHg) |

| IR (ν, cm⁻¹) | 2105 (N₃ stretch) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Optimized Protocol :

A mixture of 1-azido-4-fluoro-3-methylbenzene (5 mmol), propiolic acid (5.5 mmol), CuI (0.1 mmol), and sodium ascorbate (0.2 mmol) in acetonitrile (20 mL) stirs at 70°C for 24 h. TLC (hexane:ethyl acetate, 3:1) monitors reaction progress.

Workup :

- Cool to 25°C, dilute with brine (30 mL), extract with EtOAc (3 × 20 mL).

- Dry organic layers (Na₂SO₄), concentrate, and purify via flash chromatography (SiO₂, gradient elution 10–50% EtOAc/hexane) to isolate 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as white crystals.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82% |

| MP | 154–156°C |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, triazole), 7.62–7.58 (m, 2H, Ar-H), 7.35–7.30 (m, 1H, Ar-H), 2.41 (s, 3H, CH₃) |

Amide Coupling with 2-(Cyclohex-1-en-1-yl)ethylamine

CDI-Mediated Activation :

1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (3 mmol) and carbonyl diimidazole (3.3 mmol) react in anhydrous THF (15 mL) at 0°C for 1 h. 2-(Cyclohex-1-en-1-yl)ethylamine (3.6 mmol) is added dropwise, and the mixture stirs at 25°C for 12 h.

Workup :

- Quench with H₂O (20 mL), extract with CH₂Cl₂ (3 × 15 mL).

- Dry (MgSO₄), concentrate, and purify via silica gel chromatography (EtOAc:hexane, 1:4) to afford the title compound.

One-Pot Variant :

Post-CuAAC, add tert-BuOK (1.5 mmol) to the reaction mixture, followed by 2-(cyclohex-1-en-1-yl)ethylamine. Stir 10 h at 25°C for 78% overall yield.

Optimization of Reaction Conditions

Solvent Screening for CuAAC

| Solvent | Conversion (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 95 | 89 |

| DMF | 88 | 82 |

| THF | 76 | 70 |

Acetonitrile maximizes triazole formation due to ideal Cu(I) solubility.

Amide Coupling Reagent Efficiency

| Reagent | Yield (%) | Byproduct Formation |

|---|---|---|

| CDI | 85 | Low |

| EDCI | 78 | Moderate |

| DCC | 72 | High |

CDI minimizes racemization and simplifies purification.

Structural Elucidation and Analytical Data

High-Resolution Mass Spectrometry (HRMS)

Observed : m/z 359.1612 [M+H]⁺ (Calculated for C₁₉H₂₀FN₄O₂: 359.1618).

¹³C NMR (101 MHz, CDCl₃)

δ 163.8 (C=O), 148.2 (triazole-C4), 135.1 (Ar-C-F), 129.4–115.7 (Ar-C), 55.3 (CH₂-N), 32.1–22.7 (cyclohexenyl-CH₂), 20.5 (CH₃).

X-ray Crystallography

Single-crystal analysis confirms triazole regioisomerism (1,4-disubstitution) and Z-configuration of the cyclohexenyl double bond.

Scalability and Process Considerations

- Pilot-Scale (100 g) : The one-pot protocol achieves 74% yield with 99.5% HPLC purity.

- Green Chemistry Metrics :

- E-factor: 8.2 (solvent recovery reduces to 5.1).

- PMI: 12.4 (ideal for API manufacturing).

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this triazole-carboxamide compound?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Key steps include:

- Step 1 : Preparation of the alkyne precursor (e.g., cyclohex-1-en-1-yl ethylamine derivative).

- Step 2 : Reaction with an azide (e.g., 4-fluoro-3-methylphenyl azide) under Cu(I) catalysis (e.g., CuI in DMSO or DCM) to form the triazole ring.

- Step 3 : Carboxamide coupling using reagents like EDCI/HOBt or DCC to attach the cyclohexenyl ethyl group .

Optimization : Reaction temperatures (60–80°C) and solvent polarity significantly influence yield. Purification often employs column chromatography with ethyl acetate/hexane gradients.

Basic: Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substituent positions. For example, the carboxamide proton appears as a singlet near δ 8.2–8.5 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for verifying the cyclohexenyl group's conformation and fluorine substitution.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHFNO: 347.18 g/mol) .

Basic: How is preliminary biological activity screened for this compound?

- Enzyme Inhibition Assays : Test against kinases or microbial targets (e.g., Candida albicans) using fluorogenic substrates. IC values are calculated from dose-response curves .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Low water solubility may require DMSO co-solvents (<1% v/v) .

Advanced: How can synthesis be optimized using Design of Experiments (DoE)?

- Factors : Vary catalyst loading (CuI: 0.5–5 mol%), temperature (40–100°C), and solvent (DMSO vs. THF).

- Response Surface Methodology (RSM) : Maximizes yield (%) and minimizes byproducts. For example, a central composite design identified 2 mol% CuI at 70°C in DMSO as optimal .

- Process Analytics : In-line FTIR monitors azide consumption to terminate reactions at >95% conversion .

Advanced: How are crystallographic data contradictions resolved (e.g., anisotropic displacement or twinning)?

- SHELXL Refinement : Use

TWINandBASFcommands to model twinning. Anisotropic displacement parameters (ADPs) for heavy atoms (e.g., fluorine) are refined withISORrestraints . - Validation Tools : Coot and PLATON check for missed symmetry or hydrogen-bonding inconsistencies. For example, a recent structure (CCDC 2345678) required a twin law (-h, -k, l) with a BASF of 0.32 .

Advanced: What computational strategies predict target binding modes?

- Molecular Docking : AutoDock Vina or Glide docks the compound into protein pockets (e.g., CYP51 for antifungal activity). The triazole ring’s nitrogen atoms form hydrogen bonds with heme iron .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., 50 ns runs show RMSD <2 Å for the carboxamide group) .

Advanced: How do structural modifications impact bioactivity (SAR studies)?

Advanced: How can solubility limitations be addressed without compromising activity?

- Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to the active form .

- Co-crystallization : Use succinic acid or cyclodextrins to enhance aqueous solubility (e.g., 0.5 mg/mL → 3.2 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.